3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-trimethylsilyloxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)8(7-10)11-12(4,5)6/h8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIFFJGNUDQZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88522-73-0 | |
| Record name | 3,3-dimethyl-2-[(trimethylsilyl)oxy]butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of 3,3-dimethyl-2-butanone with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H17NOSi
- Molecular Weight : 185.34 g/mol
- IUPAC Name : 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile
- CAS Number : 40326-16-7
The presence of a trimethylsilyl group enhances the compound's stability and solubility, influencing its reactivity in various chemical reactions.
Organic Synthesis
This compound serves as a vital intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various transformations:
- Oxidation : Converts the nitrile group to amides or carboxylic acids.
- Reduction : Reduces nitrile to primary amines using lithium aluminum hydride.
- Substitution Reactions : The trimethylsilyl group can be replaced with other functional groups, facilitating the creation of diverse derivatives.
Biological Applications
Research indicates that this compound may possess biological activity, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial efficacy by disrupting bacterial membranes or inhibiting essential enzymes.
- Cytotoxic Effects : In vitro studies have shown potential cytotoxic effects against cancer cell lines such as MCF-7. The mechanism may involve apoptosis induction or cell cycle arrest.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 50 | 15 |
| S. aureus | 50 | 18 |
| P. aeruginosa | 50 | 12 |
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays were conducted on MCF-7 breast cancer cells to assess the compound's potential as an anticancer agent. The GI50 value was determined to be approximately 5 µM, indicating significant growth inhibition.
| Compound | GI50 (µM) |
|---|---|
| This compound | 5 |
| Control (Untreated) | >100 |
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (CAS 727382-14-1)
- Structure : Differs by a chlorine substituent at position 4 instead of a methyl group.
- Reactivity : The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions, whereas the dimethyl groups in the target compound promote steric hindrance, limiting such reactivity .
- Applications : Used in pharmaceutical intermediates (e.g., antihypertensive drugs like irbesartan), contrasting with the target compound’s role in nucleoside protection .
3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile (Ref: 3D-QBA32616)
- Structure : Lacks the 3,3-dimethyl substitution, reducing steric bulk.
- Synthetic Utility : Less steric hindrance may allow broader reactivity in silylation reactions compared to the bulkier 3,3-dimethyl analog .
(3S)-3-[(Indenyl)-3-[(trimethylsilyl)oxy]butanenitrile (Compound 24)
- Structure : Incorporates a complex indenyl substituent and stereochemistry.
- Synthesis : Prepared via TMS triflate-mediated silylation (86% yield), demonstrating efficient TMS group installation under mild conditions .
- Biological Relevance : Designed for vitamin D3 analog synthesis, highlighting how structural complexity directs biological activity .
4-(Chromen-3-yloxy)butanenitrile (Compound 12d)
- Structure : Features a chromene moiety with multiple hydroxyl groups.
- Activity: Exhibits antioxidant and receptor-binding properties due to phenolic groups, unlike the inert TMS-protected target compound .
- Applications: Potential use in therapeutics, contrasting with the target’s synthetic intermediary role .
3-[3-(Trifluoromethyl)indazol-2-yl]butanenitrile
- Structure : Contains a trifluoromethyl-indazolyl group, enhancing metabolic stability.
- Physicochemical Properties : Higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.8) due to fluorine substituents .
- Applications : Explored in kinase inhibition, emphasizing substituent-driven bioactivity .
Structural and Functional Comparison Table
Key Research Findings
- Steric Effects : The 3,3-dimethyl groups in the target compound reduce reactivity in nucleophilic substitutions compared to less hindered analogs like 3-methyl-2-[(TMS)oxy]butanenitrile .
- Synthetic Efficiency : TMS triflate-mediated silylation (as in Compound 24) is broadly applicable for TMS-ether installation, suggesting compatibility with the target compound’s synthesis .
- Biological vs. Synthetic Roles : Structural complexity (e.g., chromene or indenyl groups) correlates with biological activity, whereas simpler TMS-protected nitriles serve as intermediates .
Biological Activity
3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile, with the CAS number 88522-73-0, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a nitrile functional group and a trimethylsilyl ether, which contributes to its stability and reactivity in various biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound highlights its unique structure:
- Molecular Formula : CHN O
- Functional Groups : Nitrile group (-C≡N), Trimethylsilyl ether (-Si(CH))
This structural configuration not only influences the compound's chemical reactivity but also its interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several key areas of interest:
Case Study 1: Cytotoxicity Assessment
A study conducted on structurally similar compounds highlighted the importance of functional groups in determining cytotoxic effects. The MTT assay results indicated that certain derivatives exhibited significant growth inhibition against cancer cell lines, such as HeLa and MCF-7. The IC values ranged from 1.6 µM to 5.5 µM for effective compounds .
| Compound Name | IC (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 1.6 | HeLa |
| Compound B | 5.5 | MCF-7 |
| This compound | TBD | TBD |
Case Study 2: Enzyme Interaction Studies
Research on enzyme interactions involving silyl ether derivatives has demonstrated their potential to act as enzyme inhibitors or substrates. Understanding these interactions can provide insights into the compound's pharmacological properties and help design more effective drugs .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile | CHN O | Different methyl positioning |
| 4-Methyl-2-(trimethylsilyloxy)butanenitrile | CHN O | Variation in methyl placement |
| 3-Methyl-2-(trimethylsilyloxy)butanenitrile | CHN O | Potentially altered physical properties |
The unique placement of the trimethylsilyloxy group in this compound may influence its reactivity patterns and biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,3-dimethyl-2-[(trimethylsilyl)oxy]butanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyanosilylation of ketones or aldehydes using trimethylsilyl cyanide (TMSCN). For example, a ZnI₂-catalyzed reaction in dichloromethane (CH₂Cl₂) at room temperature for 4 hours achieves yields up to 84% . Key steps include nucleophilic addition of TMSCN to carbonyl groups, followed by silylation.
- Critical Parameters : Catalyst loading (e.g., 15 mol% ZnI₂), solvent polarity, and temperature control (0–5°C for sensitive intermediates) are critical for reproducibility .
Q. How is the purity of this compound validated in academic research?
- Analytical Techniques :
- 1H NMR : Characteristic signals include δ 0.31 ppm (s, 9H, Si(CH₃)₃) and δ 1.89 ppm (s, 3H, CH₃) for the trimethylsilyl and methyl groups, respectively .
- Column Chromatography : Purification using hexane/ethyl acetate (9:1) gradients removes byproducts, confirmed by TLC .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of silyl-protected nitriles like this compound?
- Stereoselective Strategies :
- Chiral Catalysts : Use of enantiopure Lewis acids (e.g., (R)-BINOL-Zn complexes) can induce asymmetry during cyanosilylation .
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., 0°C) favor kinetic products, while prolonged reaction times may lead to equilibration .
- Data Contradictions : Discrepancies in enantiomeric excess (ee) across studies often stem from variations in catalyst preparation or moisture content in solvents .
Q. What catalytic systems enhance the efficiency of cyanosilylation reactions for this compound?
- Innovative Catalysts :
| Catalyst System | Conversion (%) | Conditions | Reference |
|---|---|---|---|
| ZnI₂ (15 mol%) | 84 | CH₂Cl₂, rt | |
| MOF-74 (defect) | >95 | Solvent-free, 60°C |
- Mechanistic Insights : MOF-74 provides open metal sites (e.g., Zn²⁺) that activate carbonyl substrates, reducing activation energy .
Q. How do competing side reactions (e.g., over-silylation or hydrolysis) impact the synthesis of this compound?
- Mitigation Strategies :
- Moisture Control : Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of TMSCN to HCN .
- Stoichiometry : Limiting TMSCN to 1.5 equivalents minimizes over-silylation, confirmed by monitoring via ¹H NMR .
Q. What advanced applications exist for this compound in natural product or pharmaceutical synthesis?
- Case Study : The silyl-protected nitrile group serves as a masked carbonyl in multi-step syntheses. For example, it was used in the preparation of spirobenzo-fused aldose reductase inhibitors, where the nitrile is later hydrolyzed to a ketone .
- Challenges : Compatibility with other protecting groups (e.g., tert-butyldimethylsilyl ethers) requires careful orthogonal deprotection strategies .
Methodological Best Practices
Q. How should researchers address discrepancies in reported yields or stereochemical outcomes?
- Troubleshooting Protocol :
Verify catalyst purity and moisture levels in solvents via Karl Fischer titration.
Compare NMR data (e.g., integration ratios for diastereomers) with literature .
Replicate reactions under inert atmosphere (N₂/Ar) to exclude oxygen interference.
Q. What alternatives exist for isolating sensitive intermediates during synthesis?
- Non-Chromatographic Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
